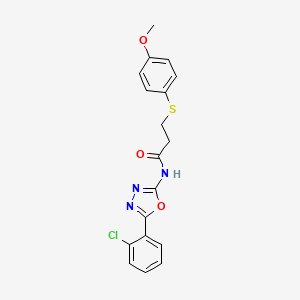

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Description

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-24-12-6-8-13(9-7-12)26-11-10-16(23)20-18-22-21-17(25-18)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMWKSSQBDLXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multiple steps. One common method includes the cyclization of a hydrazide intermediate with a chlorophenyl isothiocyanate to form the oxadiazole ring. The subsequent reaction with a methoxyphenylthio compound under specific conditions yields the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds possess significant antimicrobial properties. For example:

- Minimum Inhibitory Concentrations (MICs) : Studies have shown MICs as low as 0.22 to 0.25 µg/mL against various pathogenic bacteria, indicating strong antibacterial effects.

Anticancer Properties

The oxadiazole scaffold has been linked to anticancer effects:

- Mechanism of Action : The compound may induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases.

- Structure-Activity Relationship (SAR) : Modifications on the phenyl rings enhance cytotoxicity against specific cancer types.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation:

- Enzyme Inhibition : It may inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes, leading to decreased reactive oxygen species (ROS) production.

Synthetic Routes and Preparation Methods

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide generally involves several steps:

- Formation of the Oxadiazole Ring : This is typically achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

- Introduction of the Chlorophenyl Group : This can be accomplished via substitution reactions with chlorinated precursors.

- Formation of the Thioether Linkage : The final step involves reacting the oxadiazole derivative with appropriate thiol compounds to form the thioether .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxadiazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of this compound revealed that it effectively induced apoptosis in human breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxicity and suggested further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring and the chlorophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Physicochemical Properties: Melting Points: Compounds with bulkier substituents (e.g., 8m and 8i in and ) exhibit higher melting points (108–144°C) compared to simpler analogs like 8d (135–136°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding from sulfonyl groups) .

Biological Activity Trends: Enzyme Inhibition: While direct data for the target compound are lacking, analogs with sulfonylpiperidine moieties (e.g., 8m, 8i) demonstrate lipoxygenase (LOX) inhibition activity, attributed to interactions with the enzyme’s hydrophobic pocket . Anticancer Potential: Compound 2a (), featuring a benzofuran-oxadiazole-chlorophenyl scaffold, shows moderate anticancer activity (IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells), suggesting that the chlorophenyl group may enhance cytotoxicity .

Synthetic Yields :

- Derivatives with electron-donating groups (e.g., 8m, 8n in ) achieve higher yields (78–89%) compared to those with electron-withdrawing substituents (e.g., 8h in , % yield), reflecting favorable reaction kinetics .

Contradictions and Limitations

- Bioactivity Data Gaps : Most evidence lacks explicit IC₅₀ or Ki values for the compounds, limiting quantitative comparisons.

- Structural Variability : The target compound’s 2-chlorophenyl group is distinct from analogs in –5 (e.g., 4-methylphenyl or benzofuran substituents), complicating direct extrapolation of bioactivity .

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of significant interest due to its potential biological activities. It belongs to the class of 1,3,4-oxadiazole derivatives, which have been extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 350.78 g/mol. The compound features a 1,3,4-oxadiazole ring that is known for its bioactivity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit promising anticancer properties. A study highlighted the mechanism-based approaches employed in designing these compounds to target specific enzymes involved in cancer cell proliferation. The compound's structure allows it to inhibit key proteins such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer biology .

Table 1: Summary of Anticancer Activities of 1,3,4-Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Compound A | Thymidylate Synthase | 0.02 | PC3 |

| Compound B | HDAC | 0.32 | HEK293T |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been documented. These compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the thioether moiety in the structure enhances their interaction with microbial cell membranes .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 15 µg/mL |

| Compound D | S. aureus | 10 µg/mL |

| This compound | TBD |

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, oxadiazoles have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases .

Case Studies

A notable study investigated the synthesis and biological evaluation of various oxadiazole derivatives, including this compound. The findings suggested that modifications in the oxadiazole structure significantly influenced their biological activity profiles.

Case Study: Synthesis and Evaluation

- Objective: To evaluate the anticancer activity of synthesized oxadiazole derivatives.

- Methodology: Compounds were synthesized through multi-step reactions and screened against several cancer cell lines.

- Results: Several derivatives exhibited IC50 values in the low micromolar range against prostate cancer cells.

Q & A

Q. Table 1: Representative NMR Data for Analogous Compounds

| Proton/Carbon Environment | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |

|---|---|---|

| Aromatic protons | 7.2–8.1 | 120–140 |

| Oxadiazole C-2/C-5 | - | 160–170 |

| Propanamide C=O | - | 168–170 |

Basic: What synthetic routes are reported for analogous 1,3,4-oxadiazole derivatives?

Answer:

A common method involves:

Cyclization : Reacting substituted carboxylic acids (e.g., 4-phenyl butyric acid) with thiosemicarbazides in POCl₃ under reflux (90°C, 3 hours) to form the oxadiazole core .

Coupling : Introducing the propanamide moiety via nucleophilic substitution or amide bond formation (e.g., using chloroacetyl chloride in dioxane with triethylamine) .

Purification : Recrystallization from DMSO/water (2:1) or ethanol-DMF mixtures improves purity .

Advanced: How can computational methods predict this compound's physicochemical properties?

Answer:

Density Functional Theory (DFT) is used to:

- Calculate nonlinear optical (NLO) properties (e.g., hyperpolarizability) by analyzing electron density distribution .

- Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to correlate experimental absorbance peaks with electronic transitions .

- Optimize molecular geometry for docking studies (e.g., enzyme inhibition mechanisms) .

Key Parameters : Basis sets (B3LYP/6-311G++(d,p)), solvent effects (PCM model), and frontier molecular orbital analysis .

Advanced: How should researchers resolve contradictions between calculated and experimental elemental analysis data?

Answer:

Discrepancies in C/H/N% may arise from:

- Sample purity : Recrystallize the compound multiple times and verify via TLC .

- Instrument calibration : Cross-check with standard compounds (e.g., acetanilide for nitrogen analysis) .

- Moisture content : Dry samples under vacuum (24 hours, 40°C) before analysis .

Example : A 0.5% deviation in nitrogen content could indicate incomplete cyclization; repeating the reaction with extended reflux time may resolve this .

Advanced: What strategies improve bioactivity screening reliability for enzyme inhibition assays?

Answer:

- Positive controls : Use known inhibitors (e.g., L-phenylalanine for alkaline phosphatase) to validate assay conditions .

- Dose-response curves : Test 5–7 concentrations (1–100 µM) in triplicate to calculate IC₅₀ values .

- Cytotoxicity checks : Perform parallel MTT assays on mammalian cells to rule out false positives from cell death .

Q. Table 2: Enzyme Inhibition Protocol (Alkaline Phosphatase)

| Parameter | Condition |

|---|---|

| Substrate | p-nitrophenyl phosphate (4 mM) |

| Incubation | 37°C, 15 min |

| Detection | Absorbance at 405 nm |

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction provides:

- Bond angles/lengths : Verify oxadiazole ring planarity (e.g., C-O-C angle ~120°) .

- Intermolecular interactions : Hydrogen bonding (e.g., N-H···O) and π-π stacking distances (3.5–4.0 Å) .

- Chirality : Confirm stereochemistry of asymmetric carbons (if applicable) .

Note : Crystallize the compound from ethanol/water (1:1) and collect data at 298 K for optimal resolution .

Basic: How is the purity of this compound assessed during synthesis?

Answer:

- Melting point : Sharp range (e.g., 158–159°C for analogous compounds) indicates purity .

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

- Elemental analysis : Acceptable tolerance ±0.3% for C/H/N .

Advanced: What are best practices for analyzing contradictory bioactivity results across studies?

Answer:

- Triangulation : Compare data from enzyme assays, cytotoxicity tests, and computational docking .

- Buffer optimization : Test phosphate (pH 7.4) vs. Tris-HCl (pH 8.0) to rule out pH-dependent activity .

- Structural analogs : Synthesize derivatives (e.g., replacing 2-chlorophenyl with 3-nitrophenyl) to isolate pharmacophores .

Example : A compound showing inhibition in alkaline phosphatase but not urease assays suggests target specificity; validate via competitive binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.